molecular formula C22H24N2O5 B6562197 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091184-74-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562197
CAS No.: 1091184-74-5
M. Wt: 396.4 g/mol
InChI Key: FGQLYEYIJOSFHC-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” is a complex organic compound that features a benzodioxin ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the Oxane Ring: This involves the cyclization of phenol derivatives with epoxides or halohydrins.

    Coupling Reactions: The benzodioxin and oxane intermediates are then coupled using a diamide linkage, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.

    Purification: Employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the oxane ring, using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenylthian-4-yl)methyl]ethanediamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenylpyran-4-yl)methyl]ethanediamide

Uniqueness

The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide” lies in its specific structural features, such as the combination of benzodioxin and oxane rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(21(26)24-17-6-7-18-19(14-17)29-13-12-28-18)23-15-22(8-10-27-11-9-22)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQLYEYIJOSFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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